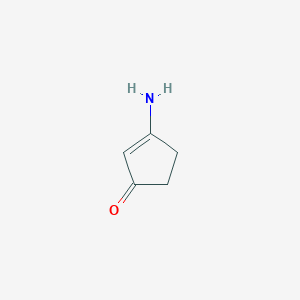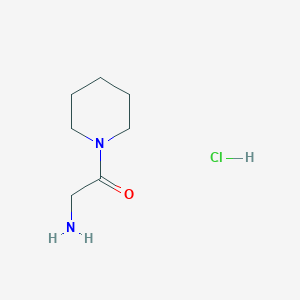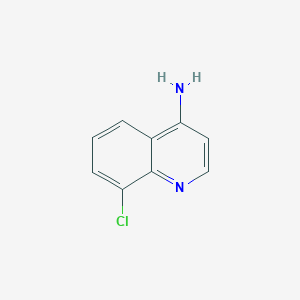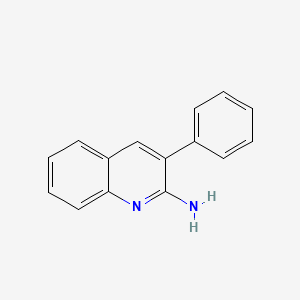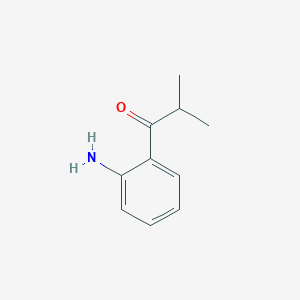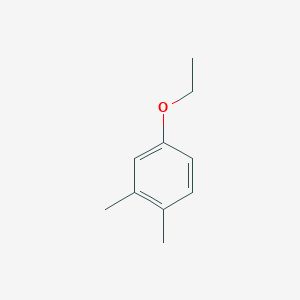
4-Ethoxy-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,2-dimethylbenzene is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) at the fourth position and two methyl groups (-CH₃) at the first and second positions. This compound is part of the aromatic hydrocarbons family and is known for its pleasant fragrance, making it useful in various applications, including perfumery and flavoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-dimethylbenzene can be achieved through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of 1,2-dimethylbenzene (o-xylene) with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reaction Conditions
Reagents: 1,2-dimethylbenzene, ethyl chloride, aluminum chloride
Solvent: Dichloromethane or carbon disulfide
Temperature: 0-5°C
Duration: Several hours
-
Williamson Ether Synthesis: : This method involves the reaction of 4-hydroxy-1,2-dimethylbenzene with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Reaction Conditions
Reagents: 4-hydroxy-1,2-dimethylbenzene, ethyl bromide, sodium hydride or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetone
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process is carried out in continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4-Ethoxy-1,2-dimethylbenzene undergoes various chemical reactions, including:
-
Electrophilic Aromatic Substitution: : This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The ethoxy and methyl groups are electron-donating, making the benzene ring more reactive towards electrophiles.
Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitro derivatives.
Sulfonation: Reaction with sulfur trioxide (SO₃) or oleum to form sulfonic acid derivatives.
Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst to form halogenated derivatives.
-
Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reagents: Potassium permanganate, chromic acid
Conditions: Acidic or basic medium, elevated temperature
-
Reduction: : The nitro derivatives formed from nitration can be reduced to amino derivatives using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Reagents: Iron filings and hydrochloric acid, hydrogen gas and palladium catalyst
Conditions: Room temperature to reflux
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,2-dimethylbenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity towards electrophilic aromatic substitution makes it a valuable starting material for the synthesis of complex aromatic compounds.
-
Biology: : The compound is used in the study of enzyme-catalyzed reactions involving aromatic substrates. It serves as a model compound to investigate the mechanisms of enzymatic transformations and the effects of substituents on reaction rates and selectivity.
-
Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound’s structural features make it a suitable scaffold for drug design and development.
-
Industry: : It is used in the production of fragrances and flavoring agents due to its pleasant aroma. The compound is also employed in the manufacture of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1,2-dimethylbenzene in chemical reactions involves the following steps:
-
Electrophilic Aromatic Substitution: : The ethoxy and methyl groups activate the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. The reaction proceeds through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Step 1: Formation of the sigma complex
Step 2: Deprotonation to yield the substituted product
-
Oxidation and Reduction: : The methyl groups can be oxidized to carboxylic acids, and nitro groups can be reduced to amino groups. These reactions involve the transfer of electrons and the formation of intermediate species such as radicals or carbocations.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-1,2-dimethylbenzene can be compared with other similar compounds, such as:
-
1,2-Dimethoxybenzene: : This compound has two methoxy groups (-OCH₃) instead of an ethoxy group and a methyl group. It is less bulky and has different reactivity due to the presence of two electron-donating groups.
-
4-Methoxy-1,2-dimethylbenzene: : This compound has a methoxy group (-OCH₃) instead of an ethoxy group. The smaller size of the methoxy group affects the steric and electronic properties of the benzene ring.
-
1,2,4-Trimethylbenzene: : This compound has three methyl groups instead of an ethoxy group and two methyl groups. It is more symmetrical and has different reactivity due to the presence of three electron-donating groups.
-
4-Ethoxy-1,3-dimethylbenzene: : This compound has the ethoxy group at the fourth position and the methyl groups at the first and third positions. The different substitution pattern affects the reactivity and properties of the compound.
Eigenschaften
IUPAC Name |
4-ethoxy-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKZJTUJMANQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490238 |
Source


|
| Record name | 4-Ethoxy-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-04-6 |
Source


|
| Record name | 4-Ethoxy-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
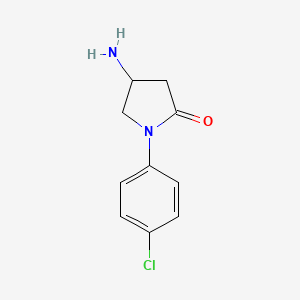
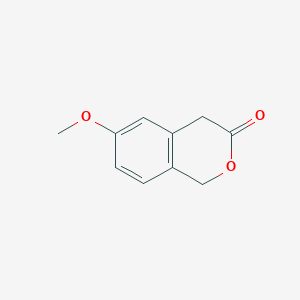

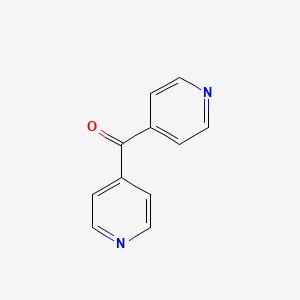
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)

